EINECS 275-023-4, also known as Ethanol, 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory was established to regulate substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. The inclusion of a substance in this inventory implies that it is recognized for its potential commercial use and must comply with relevant regulations under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework .
EINECS 275-023-4 is classified under various regulatory frameworks due to its chemical properties and potential applications. It is categorized as an organic compound, specifically an azo compound due to the presence of the azo group (-N=N-). The compound's classification may also include hazard categories depending on its toxicity and environmental impact, which are assessed through safety data sheets and chemical safety assessments mandated by regulatory bodies .
The synthesis of EINECS 275-023-4 generally involves multi-step organic reactions. The primary method includes:
The synthesis typically requires specific conditions:
EINECS 275-023-4 has a complex molecular structure characterized by:
The structural representation can be detailed as follows:
CC1=NCCN1.C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-]
WSDALBIAWSCTQQ-UHFFFAOYSA-N
EINECS 275-023-4 can undergo several notable chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for EINECS 275-023-4 involves its interaction with biological molecules:
EINECS 275-023-4 exhibits several physical properties:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | Ethanol, diacetate |
EINECS 275-023-4 finds various scientific uses including:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2